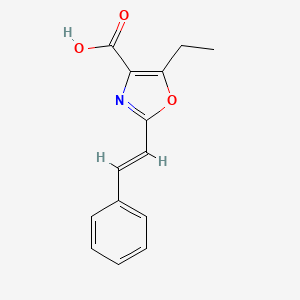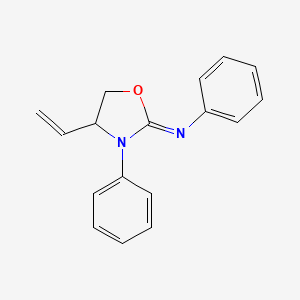
(2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is a heterocyclic compound with a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline typically involves the reaction of aniline derivatives with oxazolidine precursors under specific conditions. One common method involves the condensation of 3-phenyl-4-vinyloxazolidin-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted phenyl or vinyl derivatives .
Aplicaciones Científicas De Investigación
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Benzoyl-4-phenyl-1,3-thiazol-2-ylidene)aniline: This compound contains a thiazole ring instead of an oxazolidine ring and exhibits different chemical and biological properties.
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline hydrobromide: A derivative with a hydrobromide salt form, which may have different solubility and stability characteristics.
Uniqueness
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is unique due to its specific oxazolidine ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and vinyl groups further enhances its versatility in various applications .
Propiedades
Número CAS |
121485-54-9 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C17H16N2O/c1-2-15-13-20-17(18-14-9-5-3-6-10-14)19(15)16-11-7-4-8-12-16/h2-12,15H,1,13H2 |
Clave InChI |
ZWAVTBLLPYBEDS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1COC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

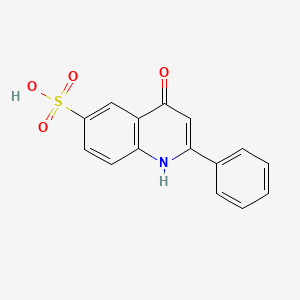

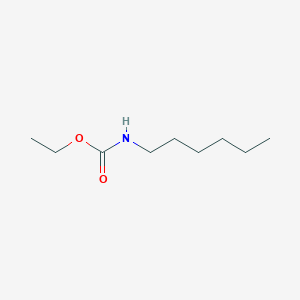
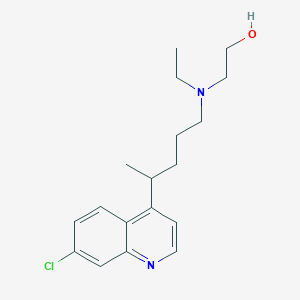
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
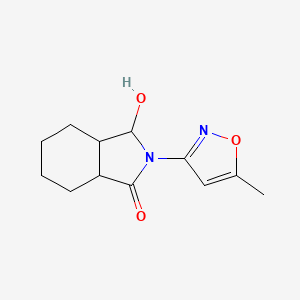

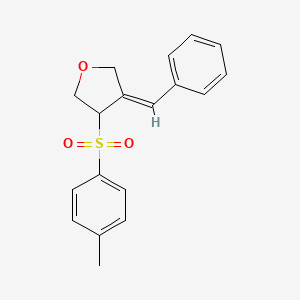

![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
